molecular formula C8H14N4O3 B13098694 6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13098694
M. Wt: 214.22 g/mol
InChI Key: HLMAXNVAEMEVPP-UHFFFAOYSA-N
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Description

6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 1,3-dimethyluracil attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cytosine: A pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

Uniqueness

6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and amino groups provide sites for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

6-amino-5-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H14N4O3/c1-11-6(9)5(10-3-4-13)7(14)12(2)8(11)15/h10,13H,3-4,9H2,1-2H3

InChI Key

HLMAXNVAEMEVPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NCCO)N

Origin of Product

United States

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